Cas no 1679357-80-2 (1-Bromo-5-chloro-2-fluoro-3-nitrobenzene)

1-Bromo-5-chloro-2-fluoro-3-nitrobenzene 化学的及び物理的性質
名前と識別子
-
- 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene
- 3-BROMO-5-CHLORO-2-FLUORONITROBENZENE
- C90845
- BS-31214
- MFCD28143933
- CS-0146239
- DB-421517
- SCHEMBL20471887
- 1679357-80-2
-
- インチ: 1S/C6H2BrClFNO2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H
- InChIKey: XJLAZXFXRUYJNM-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=CC(=C1F)[N+](=O)[O-])Cl
計算された属性
- せいみつぶんしりょう: 252.89415g/mol
- どういたいしつりょう: 252.89415g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 45.8
1-Bromo-5-chloro-2-fluoro-3-nitrobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013017440-1g |
1-Bromo-5-chloro-2-fluoro-3-nitrobenzene |
1679357-80-2 | 97% | 1g |
1,475.10 USD | 2021-06-25 | |
TRC | B683153-100mg |
1-Bromo-5-chloro-2-fluoro-3-nitrobenzene |
1679357-80-2 | 100mg |
$ 75.00 | 2023-04-18 | ||
TRC | B683153-1g |
1-Bromo-5-chloro-2-fluoro-3-nitrobenzene |
1679357-80-2 | 1g |
$ 305.00 | 2023-04-18 | ||
eNovation Chemicals LLC | Y1234825-100mg |
1-Bromo-5-chloro-2-fluoro-3-nitrobenzene |
1679357-80-2 | 95% | 100mg |
$90 | 2025-02-22 | |
abcr | AB575249-5g |
3-Bromo-5-chloro-2-fluoronitrobenzene; . |
1679357-80-2 | 5g |
€714.50 | 2024-08-02 | ||
A2B Chem LLC | AI38592-10g |
1-Bromo-5-chloro-2-fluoro-3-nitrobenzene |
1679357-80-2 | 95% | 10g |
$712.00 | 2024-04-20 | |
abcr | AB575249-1g |
3-Bromo-5-chloro-2-fluoronitrobenzene; . |
1679357-80-2 | 1g |
€231.80 | 2024-08-02 | ||
eNovation Chemicals LLC | Y1234825-1g |
1-Bromo-5-chloro-2-fluoro-3-nitrobenzene |
1679357-80-2 | 95% | 1g |
$170 | 2025-02-26 | |
eNovation Chemicals LLC | Y1234825-5g |
1-Bromo-5-chloro-2-fluoro-3-nitrobenzene |
1679357-80-2 | 95% | 5g |
$430 | 2025-02-26 | |
Ambeed | A466225-250mg |
1-Bromo-5-chloro-2-fluoro-3-nitrobenzene |
1679357-80-2 | 98% | 250mg |
$50.0 | 2025-03-03 |
1-Bromo-5-chloro-2-fluoro-3-nitrobenzene 関連文献
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
1-Bromo-5-chloro-2-fluoro-3-nitrobenzeneに関する追加情報
1-Bromo-5-chloro-2-fluoro-3-nitrobenzene: A Comprehensive Overview
1-Bromo-5-chloro-2-fluoro-3-nitrobenzene (CAS No. 1679357-80-2) is a highly substituted aromatic compound with a unique combination of halogen and nitro groups attached to the benzene ring. This compound has garnered significant attention in recent years due to its potential applications in various fields, including materials science, pharmaceuticals, and organic synthesis. The presence of multiple electronegative substituents on the benzene ring imparts distinct electronic and steric properties, making it a valuable precursor for the synthesis of more complex molecules.
The structure of 1-bromo-5-chloro-2-fluoro-3-nitrobenzene is characterized by a bromine atom at position 1, a chlorine atom at position 5, a fluorine atom at position 2, and a nitro group at position 3. This substitution pattern creates a highly electron-deficient aromatic system due to the strong electron-withdrawing effects of the nitro group and the electronegative halogens. The compound exhibits a high degree of stability due to resonance stabilization provided by the nitro group and the delocalization of electrons across the aromatic ring.
Recent studies have highlighted the importance of 1-bromo-5-chloro-2-fluoro-3-nitrobenzene in the development of advanced materials. For instance, researchers have explored its use as a building block for synthesizing novel polycyclic aromatic hydrocarbons (PAHs), which are critical components in organic electronics. The compound's ability to undergo various coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, has made it an attractive candidate for constructing complex molecular architectures.
In the pharmaceutical industry, 1-bromo-5-chloro-2-fluoro-3-nitrobenzene has been utilized as an intermediate in the synthesis of bioactive compounds. Its substitution pattern allows for precise control over the electronic and steric properties of derived molecules, which is essential for optimizing drug efficacy and selectivity. Recent advancements in medicinal chemistry have demonstrated its potential in designing inhibitors for key enzymes involved in cancer pathways.
The synthesis of 1-bromo-5-chloro-2-fluoro-3-nitrobenzene typically involves multi-step processes that require careful control over reaction conditions. Common methods include nucleophilic aromatic substitution and electrophilic substitution reactions. Researchers have recently developed more efficient synthetic routes using transition metal catalysts, which have significantly improved yields and reduced reaction times.
From an environmental perspective, understanding the fate and transport of 1-bromo-5-chloro-2-fluoro-3-nitrobenzene in natural systems is crucial. Studies have shown that its persistence in aquatic environments is influenced by its high stability and resistance to biodegradation. However, advanced treatment methods, such as photocatalytic degradation and advanced oxidation processes, have been shown to effectively remove this compound from contaminated water sources.
In conclusion, 1-bromo-5-chloro-2-fluoro-3-nitrobenzene (CAS No. 1679357-80-2) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical properties make it an invaluable tool for researchers seeking to develop innovative materials and therapeutic agents. As ongoing research continues to uncover new possibilities for this compound, its role in advancing science and technology is expected to grow significantly.
1679357-80-2 (1-Bromo-5-chloro-2-fluoro-3-nitrobenzene) 関連製品
- 24464-44-6(Isoquinoline,3,4-dihydro-1-methyl-7-phenyl-)
- 26088-66-4(2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic Acid)
- 2229151-92-0(4-1-(2-methylpropyl)-1H-pyrazol-4-ylbutan-2-ol)
- 143380-24-9(1-(3-Methylthiophen-2-yl)-2-phenylethan-1-amine)
- 1351648-55-9(2-(1,4-diazepan-1-yl)methyl-1H-1,3-benzodiazole dihydrochloride)
- 2229334-24-9(tert-butyl 4-(3-hydroxypyrrolidin-3-yl)methyl-1H-imidazole-1-carboxylate)
- 1416341-71-3(1-Biphenyl-4-yl-5-(pyrimidin-2-ylsulfanylmethyl)-1H-[1,2,3]triazole-4-carboxylic acid)
- 2229376-24-1(2-1-(2-chloro-4-fluorophenyl)cyclobutylacetic acid)
- 1207747-07-6(2-(4-(6-Bromopyridin-3-YL)oxazol-2-YL)pyridine)
- 2378503-80-9(2-Cyclobutyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine;dihydrochloride)
